![molecular formula C10H8ClN3O B12909280 1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one CAS No. 61698-28-0](/img/structure/B12909280.png)
1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone is a chemical compound with the molecular formula C10H8ClN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is substituted with a chlorophenyl group
Méthodes De Préparation
The synthesis of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the ethanone group.
1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of the ethanone group.
1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)acetic acid: Contains a carboxylic acid group instead of the ethanone group. The uniqueness of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Propriétés
Numéro CAS |
61698-28-0 |
|---|---|
Formule moléculaire |
C10H8ClN3O |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)10-12-6-14(13-10)9-4-2-8(11)3-5-9/h2-6H,1H3 |
Clé InChI |
MLPDLTJMPVDIEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
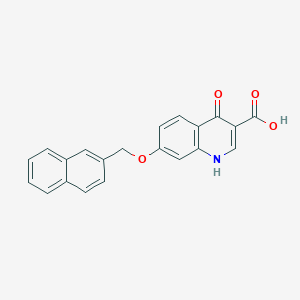

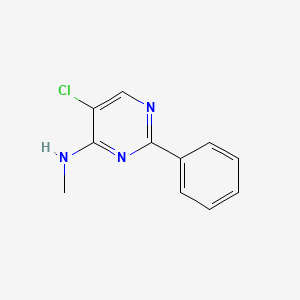
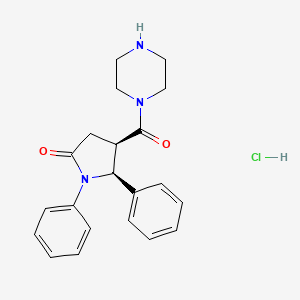

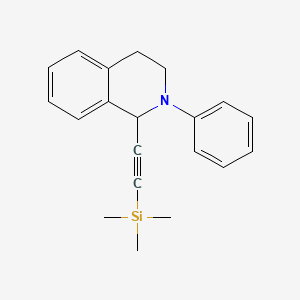
![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)

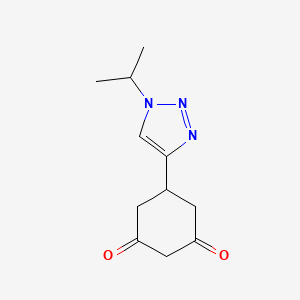
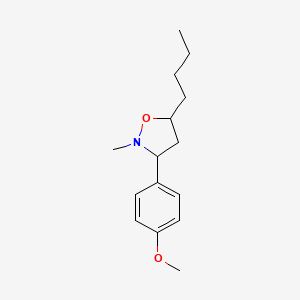
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)

![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
